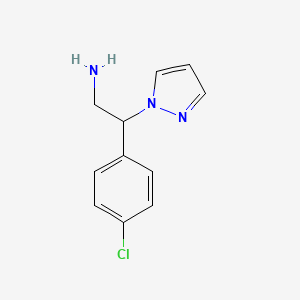
2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine
Übersicht
Beschreibung
2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C11H12ClN3 and its molecular weight is 221.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine, also known by its CAS number 1251104-96-7, is a compound that has garnered attention for its potential biological activities. It belongs to the class of organic compounds known as diphenylmethanes and is characterized by its unique structural features, which include a chlorophenyl group and a pyrazolyl moiety.
Anticancer Potential
Recent research highlights the anticancer properties of pyrazole derivatives, including this compound. A study indicated that compounds with a pyrazole scaffold exhibited significant cytotoxic activity against various cancer cell lines. For instance, similar compounds demonstrated IC50 values ranging from 1.82 to 5.55 µM against cancer cell lines such as HCT-116, HePG-2, and MCF-7, suggesting that the pyrazole moiety is crucial for enhancing anticancer activity .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression. It has been observed to inhibit pathways associated with cell proliferation and invasion. The presence of the chlorophenyl group may enhance its interaction with cellular targets, potentially influencing signaling pathways critical for tumor growth.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may exhibit anti-inflammatory effects. Pyrazole derivatives have been shown to modulate inflammatory responses in various models, including those related to neuroinflammation. For instance, studies have indicated that similar compounds can reduce nitric oxide production and inhibit pro-inflammatory cytokines in microglial cells, which are pivotal in neuroinflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological efficacy of pyrazole derivatives. The following table summarizes key findings related to the SAR of compounds similar to this compound:
| Compound Structure | IC50 (µM) | Activity Type |
|---|---|---|
| Pyrazole Derivative A | 5.55 | Anticancer (HCT-116) |
| Pyrazole Derivative B | 2.86 | Anticancer (MCF-7) |
| Pyrazole Derivative C | 35.58 | Moderate Activity |
These findings illustrate that modifications in the pyrazole ring or substituents on the phenyl groups can significantly affect biological activity.
Study on Anticancer Activity
A recent study evaluated various pyrazoline derivatives for their anticancer properties, revealing that compounds with bulky aryl groups showed enhanced activity against cancer cell lines . This suggests that structural modifications can lead to improved therapeutic profiles.
Neuroinflammation Research
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives in models of Parkinson's disease. The study demonstrated that these compounds could significantly attenuate neuroinflammatory responses induced by lipopolysaccharide (LPS), indicating their potential role in neuroprotection .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-2-pyrazol-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-10-4-2-9(3-5-10)11(8-13)15-7-1-6-14-15/h1-7,11H,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLSQDSJKPKWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CN)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















